molecular formula C9H8N2O B082238 2-Acetyl-2H-indazole CAS No. 13436-50-5

2-Acetyl-2H-indazole

Cat. No. B082238
CAS RN: 13436-50-5
M. Wt: 160.17 g/mol
InChI Key: YPSMXSXOHKSUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-2H-indazole is a heterocyclic organic compound with a molecular formula of C9H8N2O. This compound has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Acetyl-2H-indazole varies depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. In material science, this compound has been shown to exhibit fluorescence properties due to its electron-rich aromatic structure. In organic synthesis, this compound has been shown to act as a nucleophile in various reactions such as the Michael addition reaction and the Mannich reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Acetyl-2H-indazole vary depending on its application. In medicinal chemistry, this compound has been shown to exhibit cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In material science, this compound has been shown to exhibit fluorescence properties with a maximum emission wavelength of 400 nm. In organic synthesis, this compound has been shown to act as a versatile building block for the synthesis of various organic compounds.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Acetyl-2H-indazole in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its potential as a fluorescent probe and a photocatalyst, and its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. The limitations of using 2-Acetyl-2H-indazole in lab experiments include its potential toxicity and its limited solubility in water.

Future Directions

For the research on 2-Acetyl-2H-indazole include the investigation of its potential as a fluorescent probe for biological imaging, the investigation of its potential as a photocatalyst for organic synthesis, and the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, the development of new synthesis methods for this compound and its derivatives may also be of interest for future research.

Scientific Research Applications

2-Acetyl-2H-indazole has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In material science, this compound has been investigated for its potential as a fluorescent probe and a photocatalyst. In organic synthesis, this compound has been investigated for its potential as a building block for the synthesis of various organic compounds.

properties

CAS RN

13436-50-5

Product Name

2-Acetyl-2H-indazole

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-indazol-2-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3

InChI Key

YPSMXSXOHKSUNM-UHFFFAOYSA-N

SMILES

CC(=O)N1C=C2C=CC=CC2=N1

Canonical SMILES

CC(=O)N1C=C2C=CC=CC2=N1

synonyms

2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Indazole (3.5 g, 29.6 mmol) and acetic anhydride (35 ml) were heated at 60° C. under nitrogen for 3 h. Excess acetic anhydride was evaporated and the remaining oily residue partitioned between 3% aqueous NaHCO3 (20 ml) and EtOAc (30 ml). The organic layer was separated, dried (MgSO4) and evaporated to provide the title product (4.5 g, 96%); 1HNMR (400 MHz, CDCl3) δ: 2.80 (s, 3H), 7.37 (t, 1H), 7.58 (t, 1H), 7.75 (d, 1H), 8.46 (d, 1H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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